molecular formula C11H13Cl2NO4S B13167360 (2S)-2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid

(2S)-2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid

Cat. No.: B13167360
M. Wt: 326.2 g/mol
InChI Key: JPHWLKXMPXEGMQ-JTQLQIEISA-N
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Description

(2S)-2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a dichlorobenzene ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 3,4-dichlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Attachment of the butanoic acid moiety: The resulting sulfonamide can be further reacted with a suitable butanoic acid derivative, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid: can be compared with other sulfonamide-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer unique biological or chemical properties compared to other sulfonamides.

Properties

Molecular Formula

C11H13Cl2NO4S

Molecular Weight

326.2 g/mol

IUPAC Name

(2S)-2-[(3,4-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C11H13Cl2NO4S/c1-6(2)10(11(15)16)14-19(17,18)7-3-4-8(12)9(13)5-7/h3-6,10,14H,1-2H3,(H,15,16)/t10-/m0/s1

InChI Key

JPHWLKXMPXEGMQ-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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